

Basal Expression Levels of HSPA4 in Cell Lines: A Technical Guide

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This guide provides an in-depth overview of the basal expression levels of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) in various human cell lines. It is intended for researchers, scientists, and drug development professionals interested in the fundamental biology of HSPA4 and its potential as a therapeutic target. This document summarizes quantitative expression data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Introduction to HSPA4

HSPA4, also known as HSP70RY, is a member of the HSP110 family of heat shock proteins. It functions as a molecular chaperone, playing a crucial role in protein folding, assembly, and transport. HSPA4 is constitutively expressed in many cell types and can be further induced by cellular stress. Its involvement in maintaining protein homeostasis makes it a key player in cellular health and disease, including cancer, where its expression is often dysregulated.

Quantitative Expression of HSPA4 in Human Cell Lines

The following tables summarize the basal expression levels of HSPA4 at both the transcript (RNA) and protein levels across a diverse panel of human cell lines. This data provides a quantitative baseline for experimental design and interpretation.

HSPA4 mRNA Expression Levels



RNA sequencing data provides a quantitative measure of gene expression in transcripts per million (TPM). The data presented below is sourced from the Human Protein Atlas, offering a comparative view of HSPA4 transcript abundance across various cell lines.

Cell Line	Tissue of Origin	HSPA4 Expression (TPM)
A-431	Skin	25.8
A549	Lung	39.9
CACO-2	Colon	28.5
Daudi	B-Lymphocyte	48.2
HCT-116	Colon	35.1
HEK 293	Kidney	45.7
HeLa	Cervix	41.3
Hep G2	Liver	39.1
K-562	Bone Marrow	42.6
MCF7	Breast	33.7
NB-4	Blood	38.4
PC-3	Prostate	31.9
RT-4	Urinary Bladder	30.7
SH-SY5Y	Neuroblastoma	29.3
SK-MEL-28	Skin	27.6
U-2 OS	Bone	34.2
U-251 MG	Brain	38.7

Data sourced from the Human Protein Atlas.

HSPA4 Protein Expression Levels



Protein abundance is quantified using the intensity-based absolute quantification (iBAQ) method, which estimates the absolute protein amount by summing peptide intensities divided by the number of theoretically observable peptides. The data below, from ProteomicsDB, provides an estimate of the relative abundance of HSPA4 protein in several cell lines.

Cell Line	Tissue of Origin	HSPA4 Expression (log10 iBAQ)
A549	Lung	6.8
GAMG	Brain	6.7
HAP1	Bone Marrow	6.5
HEK293	Kidney	7.1
HeLa	Cervix	7.0
Hep G2	Liver	6.9
JURKAT	T-Lymphocyte	6.6
K-562	Bone Marrow	6.7
LN-18	Brain	6.8
MCF7	Breast	6.9
RKO	Colon	6.7
SH-SY5Y	Neuroblastoma	6.6
SiHa	Cervix	6.8
U-2 OS	Bone	6.7

Data sourced from ProteomicsDB.

Experimental Protocols

Accurate determination of HSPA4 expression levels is fundamental to research in this area. The following section details standardized protocols for quantifying HSPA4 at the mRNA and protein levels.



Quantitative Real-Time PCR (qRT-PCR) for HSPA4 mRNA Expression

This protocol outlines the steps for measuring HSPA4 mRNA levels in cell lines.

- 1. RNA Extraction:
- Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent).
- Extract total RNA according to the manufacturer's protocol, followed by purification to remove genomic DNA contamination using DNase I treatment.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
- 2. Reverse Transcription:
- Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
- Perform the reaction according to the manufacturer's instructions.
- 3. qRT-PCR:
- Prepare the reaction mixture containing cDNA template, forward and reverse primers for HSPA4, and a suitable qPCR master mix (e.g., SYBR Green).
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the PCR in a real-time thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Analyze the data using the comparative Ct ($\Delta\Delta$ Ct) method to determine the relative expression of HSPA4 mRNA.

HSPA4 Primer Example:



- Forward: 5'-AAGCTGAGCTGCAGAACTTG-3'
- Reverse: 5'-TCTTGACCTCTTCCTTGTCG-3'

Western Blotting for HSPA4 Protein Expression

This protocol provides a method for the detection and relative quantification of HSPA4 protein.

- 1. Cell Lysis and Protein Extraction:
- Wash cultured cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the total protein extract.
- 2. Protein Quantification:
- Determine the protein concentration of the lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
- 3. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody specific for HSPA4 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- 5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
- Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Immunofluorescence for HSPA4 Subcellular Localization

This protocol allows for the visualization of HSPA4 within cells.

- 1. Cell Preparation:
- Seed cells on glass coverslips in a petri dish and allow them to adhere and grow for 24 hours.
- 2. Fixation and Permeabilization:
- · Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- · Wash twice with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- 3. Immunostaining:
- Wash twice with PBS.

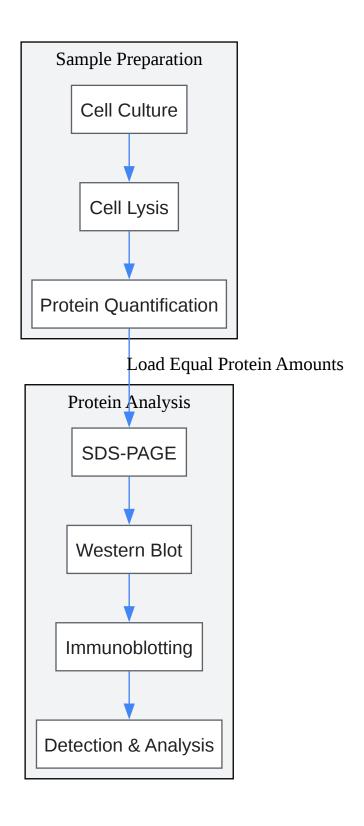


- Block with 1% BSA in PBST for 30 minutes.
- Incubate with the primary antibody against HSPA4 diluted in blocking buffer for 1 hour at room temperature.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- · Wash three times with PBS.
- 4. Mounting and Imaging:
- Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Visualize the cells using a fluorescence or confocal microscope.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways involving HSPA4.

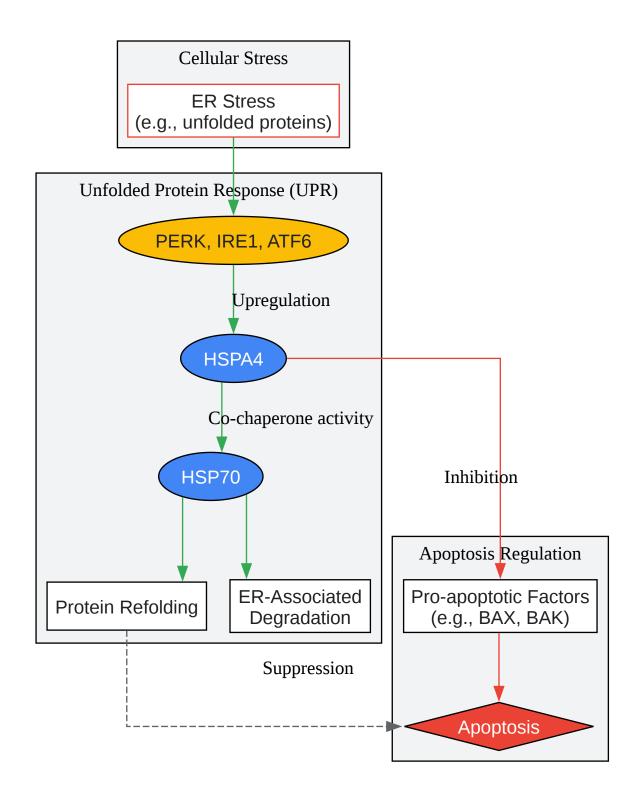




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General workflow for determining protein expression.





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HSPA4's role in the Unfolded Protein Response and apoptosis.

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